molecular formula C14H13FO2 B6379542 4-(4-Fluoro-3-methylphenyl)-2-methoxyphenol, 95% CAS No. 1261900-59-7

4-(4-Fluoro-3-methylphenyl)-2-methoxyphenol, 95%

Cat. No. B6379542
CAS RN: 1261900-59-7
M. Wt: 232.25 g/mol
InChI Key: NYGNHKVNRVPDGB-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylphenyl)-2-methoxyphenol, 95% (4F3MPM) is a synthetic compound that is used in a variety of scientific and industrial applications. It is a colorless solid that is soluble in water and other polar solvents. Its structure is characterized by a phenolic ring and a methoxy group attached to a fluoro-methylphenyl group. 4F3MPM is a versatile compound that is used in a variety of applications, including synthesis, catalysis, and analytical techniques.

Scientific Research Applications

4-(4-Fluoro-3-methylphenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications. It is used as a catalyst in organic synthesis, as a reagent in analytical techniques, and as a substrate for enzymatic reactions. It is also used in the synthesis of other compounds, such as 4-chloro-3-methylphenol and 4-methyl-3-phenylphenol.

Mechanism of Action

4-(4-Fluoro-3-methylphenyl)-2-methoxyphenol, 95% is a versatile compound that can be used in a variety of reactions. In organic synthesis, it can act as an electrophile, a nucleophile, or a catalyst. As an electrophile, it reacts with nucleophiles such as alcohols, amines, and carboxylic acids. As a nucleophile, it can react with electrophiles such as alkyl halides, aldehydes, and ketones. Finally, as a catalyst, it can be used to promote the formation of new bonds.
Biochemical and Physiological Effects
4-(4-Fluoro-3-methylphenyl)-2-methoxyphenol, 95% has been studied for its potential biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-bacterial properties, as well as to inhibit the growth of certain cancer cells. It has also been shown to possess antioxidant activity, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

4-(4-Fluoro-3-methylphenyl)-2-methoxyphenol, 95% is a versatile compound that can be used in a variety of laboratory experiments. Its advantages include its low cost and availability, its ease of synthesis, and its wide range of applications. However, it has some limitations, such as its potential toxicity and its reactivity with certain compounds.

Future Directions

The potential applications of 4-(4-Fluoro-3-methylphenyl)-2-methoxyphenol, 95% are numerous and varied. Future research could focus on its use as a pharmaceutical agent, its potential applications in biotechnology, and its potential applications in the development of new materials. Additionally, further studies could be done to explore its potential toxicity and its reactivity with other compounds. Finally, research could be done to determine its potential applications in the treatment of various diseases, such as cancer and inflammation.

Synthesis Methods

4-(4-Fluoro-3-methylphenyl)-2-methoxyphenol, 95% can be synthesized by several methods, including the reaction of 4-fluoro-3-methylphenol with sodium methoxide in methanol. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization. The reaction can also be carried out in the presence of a catalytic amount of an acid, such as hydrochloric acid, to increase the rate of the reaction.

properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-9-7-10(3-5-12(9)15)11-4-6-13(16)14(8-11)17-2/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGNHKVNRVPDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685489
Record name 4'-Fluoro-3-methoxy-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-3-methylphenyl)-2-methoxyphenol

CAS RN

1261900-59-7
Record name 4'-Fluoro-3-methoxy-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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